molecular formula C14H14FN3O2 B6695554 N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide

N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B6695554
M. Wt: 275.28 g/mol
InChI Key: LEJZAWPPPVRNNL-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c15-10-5-6-13(16-9-10)17-14(19)18-7-1-3-11(18)12-4-2-8-20-12/h2,4-6,8-9,11H,1,3,7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJZAWPPPVRNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=NC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via a nucleophilic substitution reaction using a fluorinated pyridine derivative.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced analogs with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    N-(5-bromopyridin-2-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide: Similar structure with a bromine atom instead of fluorine.

    N-(5-methylpyridin-2-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

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